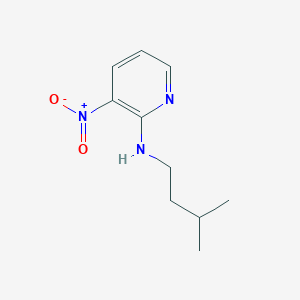

N-(3-methylbutyl)-3-nitro-2-pyridinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylbutyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-8(2)5-7-12-10-9(13(14)15)4-3-6-11-10/h3-4,6,8H,5,7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXYPDMYRQXCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Methylbutyl 3 Nitro 2 Pyridinamine and Analogous Structures

Strategies for the Formation of 2-Aminopyridine (B139424) Scaffolds

The 2-aminopyridine moiety is a key structural motif, and its synthesis has been approached through various chemical strategies. These methods offer different advantages in terms of substrate scope, efficiency, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) on halogenated pyridines is a classical and widely employed method for the synthesis of 2-aminopyridines. acs.orgyoutube.com This reaction involves the displacement of a halide (typically chloride or fluoride) at the C-2 position of the pyridine (B92270) ring by an amine nucleophile. The reactivity of the halopyridine substrate is significantly enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex. nih.gov

For the synthesis of N-(3-methylbutyl)-3-nitro-2-pyridinamine, a plausible SNAr approach would involve the reaction of 2-chloro-3-nitropyridine (B167233) or 2-fluoro-3-nitropyridine (B72422) with 3-methylbutylamine. The nitro group at the C-3 position provides strong activation for the substitution at the C-2 position. nih.gov While 2-chloropyridines are often more accessible, 2-fluoropyridines can exhibit greater reactivity in SNAr reactions. nih.govresearchgate.net The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents like DMSO or DMF being commonly used.

| Reactants | Conditions | Product | Yield | Reference |

| 2-Chloropyridine, Various Amines | KF/water | N-substituted-2-aminopyridines | Generally unsatisfactory unless activated | nih.gov |

| 2-Fluoropyridine, Various Amines | KF/water | N-substituted-2-aminopyridines | Better yields than 2-chloropyridine | nih.gov |

| 2-Chloro-5-nitropyridine, Various Amines | KF/water | N-substituted-5-nitro-2-aminopyridines | Good results | nih.gov |

Reductive Pathways for Nitro Precursors Leading to Aminopyridines

The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis and provides a route to aminopyridines from their corresponding nitro precursors. mdpi.com This approach is particularly useful when the nitropyridine is readily available. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method. mdpi.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are frequently used with hydrogen gas. semanticscholar.org

Other reduction methods include the use of metals in acidic media (e.g., Fe/HCl, Sn/HCl) or metal hydrides like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. mdpi.orgnih.gov The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups within the molecule. For instance, in the synthesis of a 2-aminopyridine from a 2-amino-3-nitropyridine (B1266227) derivative, a selective reduction of the nitro group would be required.

| Nitro Compound | Reducing Agent/Catalyst | Product | Notes | Reference |

| 4-Nitropyridine-N-oxide | Iron and mineral acids (e.g., HCl, H₂SO₄) | 4-Aminopyridine | Can produce by-products like 4-aminopyridine-N-oxide and 4-pyridone | mdpi.org |

| 4-Nitroaniline (4-NA) and 2-Nitroaniline (2-NA) | CuFe₂O₄ nanoparticles and NaBH₄ | para-phenylenediamine (p-PDA) and ortho-phenylenediamine (o-PDA) | High conversion rates and catalyst reusability | nih.gov |

| Aromatic Nitro Compounds | Catalytic hydrogenation (e.g., H₂) | Phenylhydroxylamines and anilines | Can be a continuous process, with phenylhydroxylamines as potential intermediates | mdpi.com |

Multi-Component Reactions for the Construction of Pyridine Ring Systems

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules, including substituted 2-aminopyridines, in a single step from readily available starting materials. mdpi.comnih.govresearchgate.net These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate molecular diversity quickly. researchgate.net

Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives. For example, a four-component reaction of an acetophenone (B1666503) derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate can yield highly functionalized 2-aminopyridines under solvent-free conditions. mdpi.com Another approach involves the reaction of enaminones, malononitrile, and primary amines. nih.govresearchgate.net These methods provide access to a wide range of substituted 2-aminopyridines that would be challenging to prepare through traditional multi-step sequences.

| Components | Conditions | Product Type | Reference |

| Acetophenone derivatives, malononitrile, aldehyde derivatives, ammonium carbonate | Solvent-free, room temperature | Functionalized 2-aminopyridines | mdpi.com |

| Enaminones, malononitrile, primary amines | Solvent-free, 80 °C | 2-Amino-3-cyanopyridine derivatives | nih.govresearchgate.net |

| 1,1-enediamines, benzaldehyde (B42025) derivatives, 1,3-dicarbonyl compounds | Heating | Fluorinated 2-aminopyridine compounds | rsc.org |

Synthesis via Pyridine N-Oxide Intermediates and their Transformations

Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines, including 2-aminopyridines. nih.govresearchgate.netnih.gov The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, allowing for functionalization at positions that are otherwise unreactive. morressier.comnih.gov

Several methods have been developed to convert pyridine N-oxides into 2-aminopyridines. One common approach is the Reissert-Henze reaction, where the N-oxide is treated with a reagent like a phosphonium (B103445) salt (e.g., PyBroP) in the presence of an amine. researchgate.netnih.gov Another method involves the reaction of pyridine N-oxides with activated isocyanides in the presence of a Lewis acid, which proceeds through an N-formylaminopyridine intermediate that can be hydrolyzed to the desired 2-aminopyridine. nih.govnih.govacs.org These methods are often mild and tolerate a variety of functional groups. researchgate.netmorressier.com

| Starting Material | Reagents | Product | Key Features | Reference |

| Pyridine N-oxides | Activated isocyanides, TMSOTf, then HCl/THF | Substituted 2-aminopyridines | One-pot, two-step process with good yields | nih.govnih.govacs.org |

| Pyridine N-oxides | Phosphonium salt (PyBroP), various amines | N-substituted-2-aminopyridines | Mild alternative to SNAr chemistry | nih.gov |

| Pyridine N-oxides | Imidoyl chlorides of 1,3-benzoxazines, then acid hydrolysis | 2-Aminopyridine derivatives | Highly regioselective conversion | researchgate.net |

Introduction of the Nitro Group at the Pyridine C-3 Position

The introduction of a nitro group at the C-3 position of a pyridine ring is a key step in the synthesis of the target compound and its analogs. This transformation can be challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic aromatic substitution.

Regioselective Nitration Reactions of Pyridine Derivatives

Direct nitration of pyridine is difficult because the nitrogen atom is protonated under the strongly acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid). rsc.org The resulting pyridinium (B92312) ion is highly deactivated towards electrophilic attack. However, several methods have been developed to achieve regioselective nitration of pyridine derivatives.

One approach involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with an aqueous solution of sodium bisulfite. ntnu.no This method is believed to proceed through the formation of an N-nitropyridinium intermediate. psu.edu Another effective method is the nitration of pyridines with nitric acid in trifluoroacetic anhydride (B1165640), which has been shown to produce 3-nitropyridines in moderate to good yields. rsc.org

For 2-aminopyridine derivatives, the amino group can direct the nitration. However, to achieve selective nitration at the C-3 position, a directing group strategy can be employed. For example, the N-sulfonyl group has been used as a directing group for the selective C3–H nitration of 2-aminopyridines using tert-butyl nitrite. rsc.org

| Pyridine Derivative | Nitrating Agent/Conditions | Product | Yield | Reference |

| Pyridines | Nitric acid in trifluoroacetic anhydride | 3-Nitropyridines | 10–83% | rsc.org |

| Pyridine | Dinitrogen pentoxide in an organic solvent, then aqueous sodium bisulfite | 3-Nitropyridine (B142982) | - | ntnu.no |

| 2-Sulfanilamidopyridines | tert-butyl nitrite | C3-nitrated 2-sulfanilamidopyridine derivatives | - | rsc.org |

Mechanistic Aspects of Nitro Group Introduction and Migration within the Pyridine Nucleus

Direct electrophilic nitration of the pyridine ring, analogous to the nitration of benzene, is generally inefficient and results in very low yields. researchgate.net The electron-deficient nature of the pyridine ring, which is further deactivated under the strongly acidic conditions required for nitration, hinders the standard electrophilic aromatic substitution (EAS) mechanism. rsc.org Consequently, alternative methods have been developed to introduce a nitro group, particularly at the 3-position.

A more effective strategy involves the reaction of pyridine or its derivatives with dinitrogen pentoxide (N₂O₅) in an organic solvent. researchgate.netresearchgate.net This reaction initially forms an N-nitropyridinium salt. This intermediate is then treated with a nucleophile, such as aqueous sodium bisulfite (NaHSO₃), which attacks the ring at the 2- or 4-position to form unstable dihydropyridine (B1217469) adducts. researchgate.netntnu.no

The crucial step in the formation of the 3-nitro product is a molecular rearrangement. The mechanism is not a conventional EAS reaction but proceeds through a rsc.orgmdpi.com sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netresearchgate.net This rearrangement is followed by the elimination of the nucleophile (e.g., bisulfite), which restores the aromaticity of the pyridine ring and yields the 3-nitropyridine product. researchgate.netntnu.no This process is summarized in the table below.

| Step | Reagents | Intermediate | Mechanism | Product |

| 1. N-Nitration | Pyridine, N₂O₅ | N-nitropyridinium ion | Electrophilic attack on nitrogen | N-nitropyridinium salt |

| 2. Nucleophilic Addition | SO₂/HSO₃⁻ in water | Dihydropyridine adduct | Nucleophilic attack at C2/C4 | N-nitro-dihydropyridine-sulfonate |

| 3. Rearrangement | - | Dihydropyridine adduct | rsc.orgmdpi.com Sigmatropic Shift | 3-Nitro-dihydropyridine intermediate |

| 4. Aromatization | - | 3-Nitro-dihydropyridine intermediate | Elimination of HSO₃⁻ | 3-Nitropyridine |

This multi-step pathway provides a reliable route to 3-nitropyridines, which are key intermediates for the synthesis of compounds like this compound. The strong electron-withdrawing nature of the nitro group then activates the pyridine ring for subsequent nucleophilic substitutions. nih.gov

Incorporation of the N-(3-methylbutyl) Moiety

With the 3-nitro-pyridine scaffold established, the next critical step is the introduction of the N-(3-methylbutyl)amino group at the 2-position. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the C2-position.

A common and direct approach for the synthesis of this compound is the reaction of a 2-substituted-3-nitropyridine with 3-methylbutylamine. The most prevalent precursor is 2-chloro-3-nitropyridine. The electron-withdrawing nitro group at the 3-position, along with the ring nitrogen, strongly activates the 2-position towards nucleophilic attack.

The reaction proceeds via a standard SNAr mechanism, where the primary amine acts as the nucleophile, attacking the carbon atom bearing the leaving group (e.g., chlorine). This addition step forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the nitro group and the ring nitrogen. Subsequent elimination of the chloride ion restores the aromaticity and yields the final product. A similar synthesis has been described for the analogous compound N-methyl-3-nitro-N-phenyl-2-pyridinamine, where 2-chloro-3-nitropyridine is reacted with N-methylaniline. prepchem.com

Table 1: Amination of 2-Chloro-3-nitropyridine

| Nucleophile | Product | Reaction Type |

|---|---|---|

| 3-methylbutylamine | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| N-methylaniline | N-methyl-3-nitro-N-phenyl-2-pyridinamine | Nucleophilic Aromatic Substitution (SNAr) |

Alternative amination strategies often involve the use of pyridine N-oxides. The N-oxide functionality can be activated by reagents such as tosyl anhydride (Ts₂O) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), rendering the C2 and C4 positions highly electrophilic. researchgate.netnih.gov This allows for direct amination with primary amines, providing a versatile route to 2-aminopyridine derivatives. researchgate.netscilit.com Following the amination, the N-oxide can be removed if necessary.

Beyond direct amination, alkylation and amidation routes offer alternative pathways to introduce the N-(3-methylbutyl) group.

Alkylation Routes: An alkylation approach would typically start with 2-amino-3-nitropyridine. This precursor can be N-alkylated using a 3-methylbutyl halide (e.g., 1-bromo-3-methylbutane) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity for the subsequent reaction with the alkyl halide. Another advanced method involves the transition-metal-free direct N-alkylation of heteroaryl amines using alcohols via a "borrowing hydrogen" mechanism, which is a more atom-economical process. rsc.org

Amidation Routes: Amidation provides an indirect, two-step route. First, 2-amino-3-nitropyridine can be acylated with isovaleryl chloride (3-methylbutanoyl chloride) or isovaleric acid to form the corresponding amide, N-(3-nitro-2-pyridinyl)-3-methylbutanamide. This reaction can be facilitated by coupling agents or by converting the carboxylic acid to a more reactive species. Catalysts such as borane-pyridine have been shown to be effective for the direct amidation of carboxylic acids and amines. mdpi.com In the second step, the resulting amide is reduced to the secondary amine. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This amidation-reduction sequence is a robust and widely used method for the synthesis of secondary amines.

Table 2: Alternative Synthetic Routes

| Route | Starting Material | Key Reagents | Intermediate | Final Step |

|---|---|---|---|---|

| Alkylation | 2-amino-3-nitropyridine | 1-bromo-3-methylbutane, Base | - | Direct formation |

| Amidation | 2-amino-3-nitropyridine | Isovaleryl chloride or Isovaleric acid | N-(3-nitro-2-pyridinyl)-3-methylbutanamide | Reduction (e.g., LiAlH₄) |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrational Dynamics

Vibrational spectroscopy provides profound insight into the functional groups and molecular structure of N-(3-methylbutyl)-3-nitro-2-pyridinamine. Analysis of Infrared (IR) and Raman spectra allows for the identification of characteristic vibrational modes associated with the nitro group, the amino linkage, the pyridine (B92270) ring, and the 3-methylbutyl substituent.

The nitro group (NO₂) vibrations are particularly prominent. These are characterized by strong IR absorption bands and are typically weak in Raman spectra. The asymmetric stretching (νas(NO₂)) and symmetric stretching (νs(NO₂)) modes are expected in the ranges of 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹, respectively. nih.govnih.gov Additional deformation modes, such as scissoring (δ(NO₂)) and wagging (ω(NO₂)), are anticipated around 850 cm⁻¹ and 730 cm⁻¹, respectively. nih.gov The electronic conjugation between the nitro group and the π-system of the pyridine ring can influence the exact frequencies of these modes. nih.gov

The N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the 3500-3300 cm⁻¹ region in the IR spectrum. The position and shape of this band can provide information about hydrogen bonding interactions. The C-H stretching vibrations of the pyridine ring and the 3-methylbutyl group are observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The pyridine ring itself exhibits characteristic ring stretching and deformation vibrations between 1600 cm⁻¹ and 1400 cm⁻¹.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

| N-H Stretch | Secondary Amine | 3500 - 3300 | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 3-Methylbutyl Group | 3000 - 2850 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1600 - 1400 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro Group | 1570 - 1500 | Very Strong |

| Symmetric NO₂ Stretch | Nitro Group | 1370 - 1320 | Very Strong |

| NO₂ Scissoring | Nitro Group | ~850 | Medium |

| NO₂ Wagging | Nitro Group | ~730 | Medium |

Note: The data in this table is predictive, based on characteristic frequencies for similar functional groups and molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of this compound in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous determination of its stereochemistry and regiochemistry.

In the ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The electron-withdrawing nitro group and the electron-donating amino group significantly influence the chemical shifts of these protons. The proton ortho to the nitro group would be the most deshielded. The N-H proton of the secondary amine would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration due to hydrogen bonding. The protons of the 3-methylbutyl group will appear in the upfield aliphatic region (δ 0.9-3.5 ppm), exhibiting characteristic splitting patterns (e.g., a doublet for the two methyl groups and a triplet for the -CH₂- group adjacent to the nitrogen).

In the ¹³C NMR spectrum, the carbons of the pyridine ring will resonate in the δ 110-160 ppm range. The carbon atom directly attached to the nitro group (C3) and the carbon bearing the amino group (C2) will have their chemical shifts significantly affected by these substituents. The aliphatic carbons of the 3-methylbutyl chain will appear in the upfield region (δ 10-50 ppm).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H | Aromatic Ring | 6.5 - 8.5 | Doublet, Triplet |

| N-H | Secondary Amine | Variable (e.g., 5.0 - 8.0) | Broad Singlet |

| N-CH₂ | Aliphatic Chain | 3.2 - 3.6 | Triplet |

| CH₂ | Aliphatic Chain | 1.5 - 1.8 | Multiplet |

| CH | Aliphatic Chain | 1.7 - 2.0 | Multiplet |

| CH₃ | Aliphatic Chain | 0.9 - 1.0 | Doublet |

Note: The data in this table is predictive and based on typical chemical shifts for analogous structures.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| Pyridine-C | Aromatic Ring | 110 - 160 |

| N-CH₂ | Aliphatic Chain | 40 - 50 |

| CH₂ | Aliphatic Chain | 35 - 45 |

| CH | Aliphatic Chain | 25 - 35 |

| CH₃ | Aliphatic Chain | 20 - 25 |

Note: The data in this table is predictive and based on typical chemical shifts for analogous structures.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While solution-state structure is revealed by NMR, X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the pyridine ring and the orientation of the nitro and N-(3-methylbutyl) substituents relative to it.

A key aspect of the crystal structure would be the analysis of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is expected to be a dominant interaction, specifically between the amine proton (N-H) as a donor and one of the oxygen atoms of the nitro group or the pyridine nitrogen atom of an adjacent molecule as an acceptor. These N-H···O or N-H···N interactions could lead to the formation of one-dimensional chains or two-dimensional networks in the crystal lattice.

Furthermore, π-π stacking interactions between the electron-deficient pyridine rings could also play a significant role in stabilizing the crystal structure. The analysis would reveal the specific geometry of these interactions (e.g., face-to-face or offset). Understanding these non-covalent forces is essential for correlating the solid-state structure with the material's physical properties. Although no specific crystallographic data for the title compound is publicly available, studies on similar nitro-substituted aminopyridines confirm the importance of such intermolecular forces in their crystal packing. nih.govresearchgate.net

UV-Vis and Emission Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis absorption spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the conjugated π-system of the 3-nitro-2-pyridinamine chromophore.

Typically, aromatic nitro compounds exhibit characteristic absorption bands in the UV-Vis region. iu.edu The spectrum is expected to show intense bands corresponding to π → π* transitions, likely in the 250-390 nm range. researchgate.net An additional, lower-energy band attributable to an n → π* transition, involving the non-bonding electrons on the nitro group's oxygen atoms or the amino nitrogen, may also be observed, often as a shoulder on the more intense π → π* bands. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same pyridine ring creates a "push-pull" system, which can lead to a charge-transfer (CT) band and a red-shift (bathochromic shift) of the absorption maximum (λmax) compared to the unsubstituted aminopyridine.

The position of these absorption bands can be sensitive to solvent polarity (solvatochromism). More polar solvents may stabilize the excited state differently than the ground state, leading to shifts in λmax. Emission (fluorescence) spectroscopy could also be employed to study the de-excitation pathways of the molecule after it absorbs light, providing information on its photophysical properties.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

| π → π | Pyridine Ring, Nitro Group | 250 - 390 |

| n → π | Nitro Group, Amino Group | > 350 (often weak or a shoulder) |

| Charge-Transfer (CT) | Donor-Acceptor System | Potentially in the visible region |

Note: The data in this table is predictive, based on the electronic properties of similar chromophoric systems.

Future Research Directions and Unexplored Avenues for N 3 Methylbutyl 3 Nitro 2 Pyridinamine

Development of Green and Sustainable Synthetic Routes

The future synthesis of N-(3-methylbutyl)-3-nitro-2-pyridinamine and its analogs will likely prioritize environmentally benign methodologies. Traditional synthetic routes to aminonitropyridines often involve harsh conditions and hazardous reagents, such as the use of mixed nitric and sulfuric acids for nitration. rsc.orggoogle.com Green chemistry principles offer a roadmap to mitigate these issues.

Future research could focus on replacing conventional nitrating agents with safer alternatives like calcium nitrate or copper nitrate, potentially in conjunction with microwave irradiation to reduce reaction times and energy consumption. The development of one-pot, multi-component reactions represents another promising avenue, offering increased efficiency and reduced waste by combining several synthetic steps into a single operation. acs.org Furthermore, exploring catalytic systems for both the amination of nitropyridines and the nitration of aminopyridines could lead to more selective and sustainable processes. The use of palladium-catalyzed C-N bond formation, for instance, has shown promise in the synthesis of aminopyridines and could be adapted for N-alkylation with improved atom economy. nih.gov

The table below outlines potential green synthetic strategies and their advantages over traditional methods.

| Strategy | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, lower energy consumption, potential for improved yields. |

| Multi-Component Reactions | Combining three or more reactants in a single step. | Increased efficiency, reduced waste, simplified purification. |

| Catalytic Nitration/Amination | Employing catalysts for nitration and C-N bond formation. | Higher selectivity, milder reaction conditions, potential for catalyst recycling. |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. | Reduced environmental impact, improved safety. |

Exploration of Novel Reaction Pathways and Reactivity Patterns for Diversification

The this compound scaffold possesses multiple reactive sites, offering opportunities for chemical diversification. Future research should aim to explore novel reaction pathways to generate a library of derivatives with diverse functionalities.

The nitro group is a versatile handle for further transformations. Its reduction would yield the corresponding diamine, a valuable building block for the synthesis of more complex heterocyclic systems. Conversely, the nitro group can activate the pyridine (B92270) ring towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of various nucleophiles at positions ortho and para to the nitro group. Vicarious nucleophilic substitution (VNS) is another powerful tool for the functionalization of nitroaromatic compounds and could be applied to introduce carbon, nitrogen, or oxygen nucleophiles onto the pyridine ring. ewadirect.com

The amino group also offers avenues for diversification. N-alkylation, acylation, and sulfonylation are standard transformations that could be explored to modify the compound's properties. Furthermore, the pyridine nitrogen can be targeted for N-oxidation, which can alter the electronic properties of the ring and open up new avenues for functionalization.

| Reaction Type | Potential Outcome | Significance |

| Nitro Group Reduction | Formation of a diamino-pyridine derivative. | Precursor for complex heterocycles, potential for new biological activities. |

| Nucleophilic Aromatic Substitution (SNAr) | Introduction of various nucleophiles onto the pyridine ring. | Access to a wide range of functionalized derivatives. |

| Vicarious Nucleophilic Substitution (VNS) | C-H functionalization of the pyridine ring. | Efficient method for introducing new substituents. |

| N-Oxidation of Pyridine Ring | Formation of the corresponding N-oxide. | Modulation of electronic properties, new reactivity patterns. |

Advanced Computational Studies for Predictive Design of Chemical Transformations

Computational chemistry offers powerful tools to guide and accelerate the discovery of novel chemical transformations and the design of new molecules. For this compound, advanced computational studies can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its spectroscopic properties (such as IR and NMR spectra), and elucidate reaction mechanisms. rsc.orgacs.org This can help in understanding the regioselectivity of reactions and in designing more efficient synthetic routes. For instance, DFT studies on substituted pyridines have been used to predict their nucleophilicity, which is crucial for understanding their reactivity in various chemical transformations. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of this compound and its derivatives with their potential biological activities or physicochemical properties. mdpi.com This can aid in the predictive design of new compounds with desired characteristics. Molecular docking and molecular dynamics simulations can be used to investigate the potential interactions of these molecules with biological targets, such as enzymes or receptors, providing a rational basis for drug discovery efforts. mdpi.comflinders.edu.au

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of spectroscopic properties, modeling of reaction mechanisms. | Rational design of synthetic routes, understanding of reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or physicochemical properties. | Predictive design of new compounds with desired properties. |

| Molecular Docking/Dynamics | Simulation of interactions with biological targets. | Identification of potential drug candidates, understanding of mechanism of action. |

Integration into Emerging Fields of Chemical Science

The unique structural features of this compound make it a candidate for exploration in several emerging fields of chemical science.

Continuous Flow Chemistry: The synthesis of this compound and its derivatives could be adapted to continuous flow systems. Flow chemistry offers several advantages over traditional batch processing, including enhanced safety (especially for hazardous reactions like nitration), improved heat and mass transfer, and the potential for automated, on-demand synthesis. ewadirect.comvapourtec.comorganic-chemistry.org This would be particularly beneficial for scaling up the production of these compounds in a safer and more efficient manner.

Electrochemical Synthesis: Electrosynthesis provides a green and often highly selective alternative to traditional chemical methods. Future research could explore the electrochemical reduction of the nitro group to an amino group or other functionalities. rsc.orgtaylorfrancis.com Electrochemical methods could also be investigated for the synthesis of the pyridine core itself, potentially offering milder reaction conditions and avoiding the use of stoichiometric oxidants or reductants. mdpi.com

Non-biological Sensing Applications: Pyridine-based compounds are known to act as fluorescent chemosensors for the detection of metal ions and other analytes. nih.govacs.orgresearchgate.net The this compound scaffold, with its combination of a pyridine ring, an amino group, and a nitro group, possesses the necessary electronic and coordination properties to be explored for sensing applications. Future work could involve synthesizing a series of derivatives and evaluating their fluorescence response to various analytes, potentially leading to the development of novel chemical sensors.

Q & A

Q. What are the optimal synthetic routes for N-(3-methylbutyl)-3-nitro-2-pyridinamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-nitro-2-aminopyridine with 3-methylbutyl halides (e.g., bromide or iodide) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃. Temperature (80–120°C) and reaction time (12–24 hours) should be optimized using Design of Experiments (DoE) to maximize yield and purity . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How can the structure of This compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect aromatic protons (pyridine ring) at δ 8.5–9.0 ppm (meta to nitro group) and δ 6.5–7.5 ppm (ortho/para). The 3-methylbutyl chain will show signals for methyl groups (δ 0.8–1.0 ppm) and methylene/methine protons (δ 1.2–1.8 ppm).

- ¹³C NMR : The nitro group induces deshielding in adjacent carbons (C2 and C4 of pyridine at ~150–160 ppm). Compare with structurally related compounds like N-(3-methylbutyl)-4-nitroaniline for spectral consistency .

- High-Resolution Mass Spectrometry (HRMS) : Use EI or ESI modes to confirm the molecular ion peak (e.g., m/z calculated for C₁₀H₁₅N₃O₂: 217.1164) .

Q. What purification strategies are effective for isolating This compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Separate unreacted starting materials using dichloromethane/water.

- Chromatography : Use flash chromatography with gradient elution (hexane → ethyl acetate) to resolve nitro-substituted byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm).

Advanced Research Questions

Q. How does the electronic environment of the nitro group influence the reactivity of this compound in further functionalization?

- Methodological Answer : The nitro group is a strong electron-withdrawing group, directing electrophilic substitution to the para position (C5 of pyridine). Computational studies (DFT, e.g., B3LYP/6-31G*) can predict reactivity trends. Experimental validation:

- Perform nitration or halogenation reactions and analyze regioselectivity via LC-MS/NMR.

- Compare with analogs lacking the nitro group (e.g., N-(3-methylbutyl)-2-pyridinamine) to isolate electronic effects .

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved for This compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess conformational exchange in the 3-methylbutyl chain (e.g., δ shifts at 25°C vs. 60°C).

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals.

- 2D NMR : COSY and HSQC experiments clarify coupling patterns and carbon-proton correlations. For example, distinguish between aromatic protons and alkyl chain signals .

Q. What computational approaches are suitable for predicting the biological activity of This compound?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases or nitroreductases) using AutoDock Vina. Optimize ligand conformations with PyMOL.

- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, bioavailability, and toxicity. Key parameters: LogP (~2.5–3.5), topological polar surface area (~80 Ų).

- QSAR Modeling : Build regression models using descriptors like Hammett σ (nitro group) and steric parameters (3-methylbutyl chain) .

Q. How can the stability of This compound under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere.

- Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation under UVA/UVB light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.